(+/-)17,18-DiHETE, or 17,18-dihydroxy-eicosatetraenoic acid, is a bioactive lipid compound derived from the metabolism of eicosapentaenoic acid and arachidonic acid. It is classified as a hydroxyeicosatetraenoic acid, which are important signaling molecules involved in various physiological processes, including inflammation and vascular function. The compound exhibits both anti-inflammatory properties and roles in cellular signaling pathways, making it significant in biomedical research.
17,18-DiHETE is primarily synthesized through the enzymatic action of cytochrome P450 enzymes on eicosapentaenoic acid or arachidonic acid. It belongs to a class of compounds known as oxylipins, which are oxygenated derivatives of fatty acids. These compounds play critical roles in cell signaling and the modulation of inflammatory responses. The classification of 17,18-DiHETE includes its role as a Bronsted acid, capable of donating protons in biochemical reactions .
The synthesis of 17,18-DiHETE can occur via several pathways:
The molecular formula for 17,18-DiHETE is , with a molar mass of approximately 334.47 g/mol. Its structure features two hydroxyl groups located at the 17th and 18th carbon atoms of the eicosatetraenoic acid backbone. The compound exists as a mixture of diastereomers due to its chiral centers at these positions.
The structural representation can be summarized as follows:
17,18-DiHETE participates in several biochemical reactions:
The mechanisms through which these reactions occur often involve enzyme specificity and substrate availability.
The mechanism of action for 17,18-DiHETE involves its interaction with specific receptors that mediate cellular responses:
The physicochemical properties are critical for understanding its behavior in biological systems and its potential therapeutic applications.
17,18-DiHETE has several applications in scientific research:
(±)17,18-Dihydroxyeicosatetraenoic acid (17,18-DiHETE) is a diol metabolite generated through a two-step enzymatic cascade. The biosynthesis initiates when cytochrome P450 (CYP) epoxygenases, primarily from the CYP2C and CYP2J subfamilies, oxygenate eicosapentaenoic acid (EPA) at its 17,18-double bond. This reaction yields 17,18-epoxyeicosatetraenoic acid (17,18-EEQ) as an unstable epoxide intermediate [7] [8]. Human CYP isoforms—including CYP2C8, CYP2C9, CYP2C18, CYP2C19, and CYP2J2—demonstrate high regioselectivity for EPA’s ω-3 position, predominantly forming 17(S),18(R)-EEQ and 17(R),18(S)-EEQ stereoisomers [7].
The second step involves soluble epoxide hydrolase (sEH), which hydrolyzes the 17,18-EEQ epoxide ring to form the vicinal diol 17,18-DiHETE. This reaction proceeds via nucleophilic addition of water, resulting in anti-hydroxylation across the original double bond [8]. The stereochemistry of the epoxide dictates the final diol configuration: 17(S),18(R)-EEQ generates 17(S),18(R)-DiHETE, while 17(R),18(S)-EEQ yields 17(R),18(S)-DiHETE. The racemic mixture (±)17,18-DiHETE arises from non-enzymatic hydrolysis or incomplete stereoselective metabolism [7].
Table 1: Key Enzymes in 17,18-DiHETE Biosynthesis
Enzyme Class | Representative Isoforms | Reaction | Regioselectivity |
---|---|---|---|
CYP Epoxygenases | CYP2C8, CYP2C9, CYP2C19, CYP2J2 | EPA → 17,18-EEQ | ω-3 position (C17–C18 bond) |
Soluble Epoxide Hydrolase (sEH) | EPHX2 | 17,18-EEQ → 17,18-DiHETE | Hydrolysis of epoxide ring |
Eicosapentaenoic acid (EPA; 20:5ω-3) serves as the exclusive precursor for 17,18-DiHETE. As an ω-3 polyunsaturated fatty acid (PUFA), EPA features five cis-double bonds at positions Δ5,8,11,14,17. The ω-3 double bond (Δ17) is uniquely susceptible to CYP epoxygenation due to its proximity to the methyl terminus and distinct electronic environment compared to ω-6 PUFAs like arachidonic acid (AA) [7]. EPA is incorporated into membrane phospholipids, where phospholipase A₂ (PLA₂)-mediated hydrolysis releases it for oxidative metabolism [8].
The EPA → 17,18-EEQ → 17,18-DiHETE pathway represents a major route in oxylipin metabolism, accounting for up to 40% of total CYP-derived EPA metabolites in endothelial and hepatic tissues [5]. EPA competes with AA for access to CYP epoxygenases, but its ω-3 double bond enhances substrate affinity, leading to preferential metabolism over AA in tissues rich in ω-3 PUFAs [7] [8].
17,18-DiHETE biosynthesis exhibits significant tissue specificity, reflecting localized expression of CYP epoxygenases and sEH:
Table 2: Tissue-Specific Production of 17,18-DiHETE
Tissue/Cell Type | Key CYP Isoforms | Biological Context | Regulatory Factors |
---|---|---|---|
Intestinal Epithelium | CYP2J2, CYP2C9 | Dietary EPA metabolism; mucosal defense | High EPA availability; PPARγ activation |
Adipose Tissue | CYP2J2, CYP2C8 | Adipocyte differentiation; lipid storage | Insulin; glucocorticoids |
Immune Cells (eosinophils/macrophages) | CYP2S1, CYP2J2 | Resolution of inflammation; pathogen response | Cytokines (IL-4, IL-13); TLR agonists |
The biosynthesis of 17,18-DiHETE is critically influenced by competition between ω-3 EPA and ω-6 arachidonic acid (AA) for catalytic sites on CYP epoxygenases. Both PUFAs serve as substrates for CYP2C and CYP2J isoforms, but EPA exhibits a 2–3-fold higher binding affinity due to its longer ω-3 alkyl chain and extended conformation [7] [8]. This preferential binding directs metabolic flux toward 17,18-EEQ/DiHETE rather than AA-derived epoxyeicosatrienoic acids (EETs).
Nutritional status directly modulates this competition:
This metabolic competition extends to soluble epoxide hydrolase (sEH), which hydrolyzes both EPA-derived EEQs and AA-derived EETs. However, 17,18-EEQ is hydrolyzed 40% slower than 14,15-EET, prolonging the half-life of the epoxide intermediate and potentially enhancing diol yield under conditions of sEH inhibition [8].
CAS No.: 1164-45-0
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.: